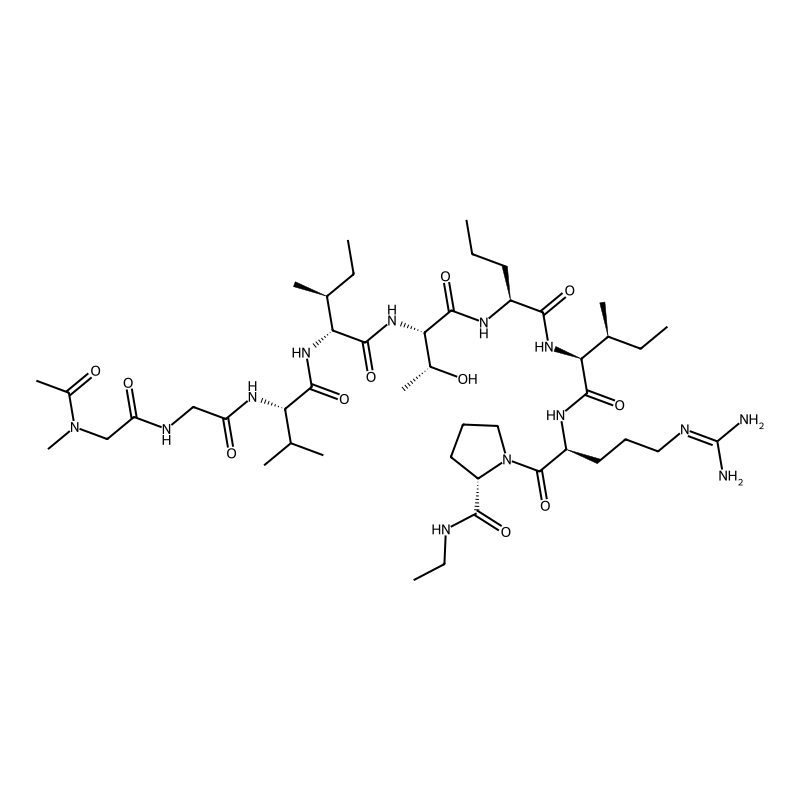Abt-510

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
ABT-510 is a synthetic peptide mimetic of thrombospondin-1, a naturally occurring protein that plays a crucial role in inhibiting angiogenesis—the formation of new blood vessels. Developed by Abbott Laboratories, ABT-510 has been investigated primarily for its potential in treating various cancers, including solid tumors, lymphoma, and melanoma. The compound is classified as a small molecule and falls under the category of peptidomimetics, specifically peptoid-peptide hybrids, which have alternating amino acid and n-substituted amino acid backbones. Its chemical formula is C₄₆H₈₃N₁₃O₁₁, with an average molecular weight of approximately 994.23 g/mol .
The primary application of ABT-510 lies in oncology, where it is explored as a treatment for various cancers due to its anti-angiogenic properties. Its ability to inhibit blood vessel formation makes it a potential therapeutic agent for conditions characterized by excessive angiogenesis, such as solid tumors and lymphomas. Though clinical studies have not yet confirmed its effectiveness conclusively, ongoing research may explore combination therapies or higher dosing regimens .
Interaction studies for ABT-510 focus on its effects on growth factor signaling pathways relevant to angiogenesis. The compound has been shown to interact with several key proteins involved in vascular development and tumor progression. For instance, it modulates the activity of fibroblast growth factor receptors and integrins, which are essential for cell adhesion and migration during angiogenesis . Further studies are needed to elucidate the full spectrum of its interactions and potential side effects.
ABT-510 shares similarities with several other compounds known for their anti-angiogenic properties. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Thalidomide | Inhibits angiogenesis through multiple pathways | Also used for multiple myeloma treatment |
| Bevacizumab | Monoclonal antibody targeting VEGF | Specifically targets vascular endothelial growth factor |
| Sorafenib | Multi-kinase inhibitor affecting angiogenesis | Also targets tumor cell proliferation |
| Sunitinib | Inhibits multiple receptor tyrosine kinases | Broad-spectrum activity against various cancers |
ABT-510's uniqueness lies in its specific mimicry of thrombospondin-1's structure and function, offering a distinct mechanism compared to these other agents. While some compounds target specific pathways or receptors, ABT-510 operates through a broader modulation of multiple pro-angiogenic factors .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Sequence
Drug Indication
Pharmacology
Mechanism of Action
Other CAS
Wikipedia
Dates
2: Nabors LB, Fiveash JB, Markert JM, Kekan MS, Gillespie GY, Huang Z, Johnson MJ, Meleth S, Kuo H, Gladson CL, Fathallah-Shaykh HM. A phase 1 trial of ABT-510 concurrent with standard chemoradiation for patients with newly diagnosed glioblastoma. Arch Neurol. 2010 Mar;67(3):313-9. PubMed PMID: 20212229.
3: Tolle JC, Becker CL, Califano JC, Chang JL, Gernhardt K, Napier JJ, Wittenberger SJ, Yuan J. Impurity rejection in the crystallization of ABT-510 as a method to establish starting material specifications. Adv Exp Med Biol. 2009;611:595-6. PubMed PMID: 19400326.
4: Becker CL, Califano JC, Tolle JC, Napier JJ, Kolaczkowski L, Chang SJ, Tian Z, Manna S. Evolution of the synthetic process to prepare the tripeptide segment of ABT-510. Adv Exp Med Biol. 2009;611:575-6. PubMed PMID: 19400320.
5: Hasina R, Martin LE, Kasza K, Jones CL, Jalil A, Lingen MW. ABT-510 is an effective chemopreventive agent in the mouse 4-nitroquinoline 1-oxide model of oral carcinogenesis. Cancer Prev Res (Phila). 2009 Apr;2(4):385-93. Epub 2009 Mar 31. PubMed PMID: 19336725; PubMed Central PMCID: PMC2702843.
6: Greenaway J, Henkin J, Lawler J, Moorehead R, Petrik J. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer. Mol Cancer Ther. 2009 Jan;8(1):64-74. PubMed PMID: 19139114.
7: Baker LH, Rowinsky EK, Mendelson D, Humerickhouse RA, Knight RA, Qian J, Carr RA, Gordon GB, Demetri GD. Randomized, phase II study of the thrombospondin-1-mimetic angiogenesis inhibitor ABT-510 in patients with advanced soft tissue sarcoma. J Clin Oncol. 2008 Dec 1;26(34):5583-8. Epub 2008 Nov 3. PubMed PMID: 18981463.
8: Gordon MS, Mendelson D, Carr R, Knight RA, Humerickhouse RA, Iannone M, Stopeck AT. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer. Cancer. 2008 Dec 15;113(12):3420-9. PubMed PMID: 18932258.
9: Punekar S, Zak S, Kalter VG, Dobransky L, Punekar I, Lawler JW, Gutierrez LS. Thrombospondin 1 and its mimetic peptide ABT-510 decrease angiogenesis and inflammation in a murine model of inflammatory bowel disease. Pathobiology. 2008;75(1):9-21. Epub 2008 Mar 11. PubMed PMID: 18334835.
10: Isenberg JS, Yu C, Roberts DD. Differential effects of ABT-510 and a CD36-binding peptide derived from the type 1 repeats of thrombospondin-1 on fatty acid uptake, nitric oxide signaling, and caspase activation in vascular cells. Biochem Pharmacol. 2008 Feb 15;75(4):875-82. Epub 2007 Nov 1. PubMed PMID: 18068687; PubMed Central PMCID: PMC2267764.








